molecular formula C33H34N2O7 B050390 Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate CAS No. 206269-72-9

Ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate

Cat. No. B050390
M. Wt: 570.6 g/mol
InChI Key: YADMDOWLCNHVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diazo compounds are a class of organic compounds that contain two linked nitrogen atoms at the terminal position . The general structural formula for diazo compounds is R2C=N+=N− . Ethyl diazoacetate (N=N=CHC(O)OC2H5) is a commercially relevant diazo compound .


Synthesis Analysis

Diazo compounds can be prepared from amines, diazomethyl compounds, and by diazo transfer . For example, ethyl diazoacetate can be prepared by the reaction of the ethyl ester of glycine with sodium nitrite and sodium acetate in water .


Molecular Structure Analysis

The electronic structure of diazo compounds is characterized by π electron density delocalized over the α-carbon and two nitrogen atoms . Some of the most stable diazo compounds are α-diazo-β-diketones and α-diazo-β-diesters .


Chemical Reactions Analysis

Diazo compounds are used in various chemical reactions. As a carbene precursor, it is used in the cyclopropanation of alkenes .


Physical And Chemical Properties Analysis

Diazo compounds have unique physical and chemical properties. For instance, ethyl diazoacetate is a yellow oil with a density of 1.085 g/cm3 .

Safety And Hazards

Diazo compounds, including ethyl diazoacetate, are hazardous and require careful handling . Procedures for safe industrial handling have been published .

properties

IUPAC Name

ethyl 2-diazo-4-[2,2-dimethyl-4-(trityloxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N2O7/c1-4-38-31(37)28(35-34)25(36)20-26-29-30(42-32(2,3)41-29)27(40-26)21-39-33(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-19,26-27,29-30H,4,20-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADMDOWLCNHVEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=[N+]=[N-])C(=O)CC1C2C(C(O1)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 137239698

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.